molecular formula C6H7ClN2OS B2409011 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide CAS No. 575497-12-0

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Cat. No.: B2409011
CAS No.: 575497-12-0
M. Wt: 190.65
InChI Key: ODWMWRAOMBZILP-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4-3-8-6(11-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWMWRAOMBZILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Targeting the Cysteine Proteome: A Technical Guide to 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 575497-12-0 Molecular Formula: C6H7ClN2OS Molecular Weight: 190.65 g/mol

Part 1: Executive Summary & Structural Anatomy

This guide details the chemical behavior, synthesis, and application of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide . In the context of modern drug discovery, this molecule is not merely a synthetic intermediate; it is a covalent electrophilic fragment .

It combines a "privileged" heterocyclic scaffold (2-aminothiazole) with a classic electrophilic warhead (


-chloroacetamide). This specific architecture is widely utilized in Fragment-Based Drug Discovery (FBDD) to screen for "druggable" cysteine residues on protein surfaces.
Structural Decomposition

The molecule consists of three distinct functional domains, each serving a specific role in ligand-protein interaction:

  • The Recognition Element (5-Methylthiazole): A heteroaromatic ring that participates in

    
     stacking and hydrogen bonding (via the ring nitrogen) within the ATP-binding pockets of kinases or allosteric sites.
    
  • The Linker (Amide): Provides rigidity and a hydrogen bond donor/acceptor motif, orienting the warhead.

  • The Warhead (

    
    -Chloroacetamide):  A moderately reactive electrophile that undergoes irreversible 
    
    
    
    alkylation with nucleophilic thiols (Cysteine).

Structure cluster_properties Physiochemical Profile Thiazole 5-Methylthiazole Ring (Recognition Element) Amide Amide Linker (-NH-CO-) Thiazole->Amide H-Bond Acceptor (Ring N) Warhead Alpha-Chloro (Electrophilic Warhead) Amide->Warhead Orientation Vector LogP cLogP: ~1.2 (Lipophilic) PSA TPSA: ~41 Ų (Cell Permeable)

Figure 1: Structural anatomy and functional decomposition of the target molecule.

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide via N-acylation. Critical Challenge: 2-aminothiazoles are ambident nucleophiles. Acylation can occur at the exocyclic amine (desired) or the ring nitrogen (undesired). High temperature promotes thermodynamic rearrangement to the desired product, but the chloroacetyl group is thermally sensitive.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
2-Amino-5-methylthiazole 1.0Nucleophilic Scaffold
Chloroacetyl Chloride 1.1Electrophilic Acylating Agent
Triethylamine (TEA) 1.2HCl Scavenger (Base)
Dichloromethane (DCM) SolventAnhydrous, 0.1 M conc.
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 eq of 2-Amino-5-methylthiazole in anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Add 1.2 eq of TEA.

    • Checkpoint: Ensure the solution is homogenous. Cool to 0°C using an ice bath to suppress bis-acylation.

  • Acylation (The Kinetic Phase):

    • Add 1.1 eq of Chloroacetyl chloride dropwise over 20 minutes.

    • Why: Rapid addition generates localized heat, increasing the risk of polymerization or attack at the ring nitrogen.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench & Workup:

    • Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). Look for the disappearance of the polar amine spot (

      
      ) and appearance of the amide (
      
      
      
      ).
    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (The Validation Step):

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

Synthesis Start Start: 2-Amino-5-methylthiazole + TEA in DCM Cool Cool to 0°C (Kinetic Control) Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Reaction: 0°C -> RT (2-3 Hours) Add->React Workup Quench: NaHCO3 Extract: DCM React->Workup Product Final Product: Recrystallize (EtOH) Workup->Product

Figure 2: Optimized synthetic workflow for preventing bis-acylation.

Part 3: Mechanistic Reactivity & Drug Development Context

This molecule acts as a Covalent Modifier . Unlike reversible inhibitors that rely solely on equilibrium binding (


), this molecule relies on a two-step mechanism: binding (

) followed by reaction (

).
The Mechanism: Cysteine Alkylation

The


-chloroacetamide warhead is designed to target non-catalytic or catalytic cysteine residues.
  • Reversible Binding: The thiazole ring positions the molecule near a specific cysteine via non-covalent interactions (H-bonds, VdW).

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon of the acetamide.
  • Leaving Group Departure: Chloride (

    
    ) is displaced.
    
  • Irreversible Adduct: A stable Thioether bond is formed.

Expert Insight: The reactivity of the chloroacetamide is "tunable."[2] It is less reactive than iodoacetamide (which is promiscuous) but more reactive than acrylamides. This makes it an ideal "Goldilocks" probe for chemoproteomics—reactive enough to tag accessible cysteines, but stable enough to avoid non-specific toxicity in early assays.

Mechanism Protein Protein Target (Cysteine-SH) Complex Non-Covalent Complex (Reversible Binding) Protein->Complex Kd Inhibitor Inhibitor (Cl-Acetamide) Inhibitor->Complex Kd TS Transition State (SN2 Attack) Complex->TS kinact Adduct Covalent Adduct (Thioether Bond) TS->Adduct -HCl

Figure 3: Kinetic mechanism of covalent inhibition (SN2 alkylation).

Part 4: Physicochemical & Analytical Data[3]

For researchers characterizing the synthesized compound, the following data serves as the standard for purity validation.

Predicted Properties Table
PropertyValueSignificance
Molecular Weight 190.65 DaFragment-like (Rule of 3 compliant)
cLogP ~1.2Good aqueous solubility for assays
TPSA 41.1 ŲHigh membrane permeability
H-Bond Donors 1Amide NH
H-Bond Acceptors 3Thiazole N, Amide O, Thiazole S
Analytical Validation (Expected NMR Signals)

Solvent: DMSO-d6

  • Amide Proton (-NH): Singlet,

    
     12.0 - 12.5 ppm. (Broad, exchangeable with 
    
    
    
    ).
  • Thiazole Ring Proton (C4-H): Singlet,

    
     7.1 - 7.3 ppm.
    
  • 
    -Chloromethyl (-CH2-Cl):  Singlet, 
    
    
    
    4.3 - 4.5 ppm. (Deshielded by Cl and Carbonyl).
  • Methyl Group (-CH3): Singlet,

    
     2.3 - 2.4 ppm.
    

Part 5: Safety & Handling

  • Hazard Class: Skin Irritant / Sensitizer.

  • Specific Risk: As an alkylating agent, this compound is potentially mutagenic. It reacts with biological thiols (glutathione).

  • Protocol: Handle inside a fume hood. Double-glove (Nitrile) is mandatory. Quench all waste streams with 10% NaOH or bleach to destroy the alkylating potential before disposal.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide (Analogous Protocol). BenchChem Technical Library.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763179, 2-Chloro-5-(chloromethyl)thiazole (Structural Analog Data). PubChem.

  • Shaikh, S. A., et al. (2025).[3] Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl‐2‐Chloroacetamide Derivatives.[3][4] Chemistry & Biodiversity.[3]

  • BLDpharm. (2025). Product Data: 2-Chloro-N-(5-methylthiazol-2-yl)acetamide (CAS 575497-12-0).[5] BLDpharm Catalog.

Sources

Technical Guide: Solubility & Process Chemistry of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and processing protocols for 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide , a critical intermediate in the synthesis of thiazole-based azo dyes and pharmaceutical scaffolds.

Part 1: Executive Summary & Physicochemical Profile[1]

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is a functionalized thiazole derivative synthesized via the N-acylation of 2-amino-5-methylthiazole with chloroacetyl chloride. It serves as a pivotal electrophilic building block, particularly in the generation of heterocyclic azo disperse dyes and potential bioactive agents.

Understanding its solubility landscape is essential for optimizing reaction yields (specifically nucleophilic substitutions at the chloromethyl position) and purification via recrystallization.

Physicochemical Characterization[1][2][3][4][5][6]
PropertySpecification
Chemical Name 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide
Molecular Formula C₆H₇ClN₂OS
Molecular Weight 190.65 g/mol
Appearance White to off-white solid
Melting Point 185 – 190 °C [1]
Primary Functional Groups Thiazole ring (aromatic), Amide (H-bond donor/acceptor), Alkyl chloride (electrophile)

Part 2: Solubility Data & Solvent Compatibility

While extensive thermodynamic solubility data (mole fraction vs. temperature) exists for the precursor 2-amino-5-methylthiazole [2], the target acetamide derivative exhibits a distinct solubility profile driven by the introduction of the polar amide moiety and the lipophilic chloromethyl group.

Qualitative Solubility Profile

The following data is derived from synthetic process observations, isolation protocols, and spectroscopic solvent suitability [1].

SolventSolubility StatusOperational Context
DMSO High Primary solvent for NMR analysis (

-DMSO); suitable for nucleophilic substitution reactions.
Ethanol (Hot) High Used in recrystallization; solubility decreases significantly upon cooling.
Ethanol (Cold) Low Anti-solvent effect utilized for crystallization.
Acetone Moderate/High Common reaction medium for synthesis; product remains soluble at reflux.
Water Low/Insoluble Used as an anti-solvent to precipitate the crude product; wash solvent for removing inorganic salts.
Chloroform Moderate Suitable for liquid-liquid extraction; NMR co-solvent (

).
Ethanol:Water (80:20) Temperature Dependent Optimal Recrystallization System. High solubility at boiling point; selective precipitation at room temperature.
Thermodynamic Reference: The Precursor Proxy

To model the behavior of the thiazole core, researchers should reference the solubility hierarchy of the precursor, 2-amino-5-methylthiazole . Experimental data indicates the following solubility order in pure solvents [2]:



Insight: The acylation of the amine to form the target acetamide generally reduces solubility in non-polar solvents (like toluene) while maintaining affinity for polar aprotic solvents (DMSO, DMF) and protic solvents at elevated temperatures.

Part 3: Experimental Protocols & Workflows

Synthesis & Isolation Protocol

Objective: Efficient generation of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide with high purity (>98%).

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-methylthiazole (0.08 mol) in dry acetone or benzene .

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) or pyridine to scavenge the HCl byproduct.

  • Acylation: Dropwise add chloroacetyl chloride (0.08 mol) at 0–5 °C to control the exotherm.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane).

  • Quench & Precipitate: Pour the reaction mass into crushed ice/water. The sudden polarity shift forces the product to precipitate.

  • Filtration: Filter the crude solid and wash extensively with cold water to remove K₂CO₃ and pyridine salts.

Purification via Recrystallization

Objective: Removal of unreacted amine and oligomeric impurities.

  • Solvent Preparation: Prepare a mixture of Ethanol:Water (80:20 v/v) .[1]

  • Dissolution: Suspend the crude solid in the solvent mixture. Heat to boiling (approx. 78–80 °C) until a clear solution is obtained.

  • Hot Filtration: If insoluble particles remain, filter while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C). White needles will form.

  • Harvest: Filter the crystals and dry in a vacuum oven at 50 °C.

Part 4: Process Visualization

Synthesis & Purification Logic

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

SynthesisWorkflow Start Precursors: 2-Amino-5-methylthiazole + Chloroacetyl Chloride Reaction Acylation Reaction Solvent: Dry Acetone Base: K2CO3 Temp: 0°C -> Reflux Start->Reaction Mix & Stir Quench Quench in Ice Water (Precipitation) Reaction->Quench Complete (TLC) Filter Filtration & Washing (Remove Salts) Quench->Filter Solidify Crude Crude Product (Solid) Filter->Crude Dry Recryst Recrystallization Solvent: EtOH:H2O (80:20) Temp: 80°C -> 25°C Crude->Recryst Purification Pure Pure Product White Solid MP: 185-190°C Recryst->Pure Crystallize & Dry

Caption: Logical workflow for the synthesis and purification of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide.

Solubility & Thermodynamics Logic

This diagram details the solubility behavior and solvent selection criteria based on molecular interactions.

SolubilityLogic cluster_Polar Polar Interactions cluster_Solvents Solvent Classes Compound 2-Chloro-N-(5-methyl- thiazol-2-yl)-acetamide Amide Amide Group (H-Bonding) Compound->Amide Thiazole Thiazole Nitrogen (Dipole) Compound->Thiazole DMSO DMSO/DMF (High Solubility) Amide->DMSO Dipole-Dipole EtOH_Hot Ethanol (Hot) (High Solubility) Amide->EtOH_Hot H-Bonding (T>60°C) Water Water (Insoluble/Anti-solvent) Thiazole->Water Hydrophobic Repulsion DMSO->EtOH_Hot Co-solvent Potential

Caption: Molecular interaction map defining solvent compatibility and solubility drivers.

References

  • Malik, G. M., Patel, P. C., Tailor, J. H., & Naik, C. G. (2014). Thiazole based azo disperse dyes and their dyeing application on polyester fiber.[2] International Research Journal of Natural and Applied Sciences, 1(6), 1-12.

  • Zhu, R., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Journal of Chemical & Engineering Data.

Sources

From Scaffold to Electrophile: A Technical Comparison of 2-Aminothiazole and 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, chemical, and functional divergences between 2-aminothiazole (2-AT) and its functionalized derivative, 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (CMTA) .

While 2-AT serves as a nucleophilic heterocyclic scaffold with known thyroid liabilities, CMTA represents an electrophilic "warhead" or synthetic intermediate. This transformation—masking the exocyclic amine with a chloroacetyl group—fundamentally inverts the molecule's reactivity profile from nucleophilic to electrophilic, altering its metabolic stability, toxicity mechanisms, and utility in drug discovery.

Part 1: Structural & Physicochemical Profiling

The transition from 2-AT to CMTA involves two critical structural modifications: methylation at the C-5 position and acylation of the N-2 amine. These changes drastically impact lipophilicity and molecular recognition.

Comparative Physicochemical Data
Feature2-Aminothiazole (2-AT)2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (CMTA)
CAS Number 96-50-4575497-12-0
Molecular Weight 100.14 g/mol 190.65 g/mol
Role Primary Scaffold / NucleophileSynthetic Intermediate / Electrophile
LogP (Lipophilicity) ~0.03 (Hydrophilic)~0.66 (Moderately Lipophilic)
H-Bond Donors 1 (Primary Amine)1 (Amide NH)
H-Bond Acceptors 24
Reactivity Core Exocyclic Amine (Nucleophilic)

-Chloro Carbon (Electrophilic)
Structural Evolution Diagram

The following diagram illustrates the structural relationship and the functional shift between the parent scaffold and the acetamide derivative.

structural_evolution AT 2-Aminothiazole (2-AT) (Nucleophilic Scaffold) Mod1 + 5-Methylation (Lipophilicity) AT->Mod1 Step 1 CMTA 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (Electrophilic Intermediate) Mod2 + N-Chloroacetylation (Electrophilicity) Mod1->Mod2 Step 2 Mod2->CMTA Result

Figure 1: Structural evolution from the 2-AT scaffold to the functionalized CMTA intermediate.

Part 2: Synthetic Reactivity & Utility

The core difference lies in how these molecules are utilized in organic synthesis.

2-Aminothiazole: The Nucleophile

2-AT acts primarily as a nucleophile. The exocyclic amine (


) is the most reactive site, allowing for:
  • Acylation/Sulfonylation: Formation of amides or sulfonamides (e.g., sulfathiazole antibiotics).

  • Electrophilic Aromatic Substitution: The C-5 position of the thiazole ring is electron-rich, making it susceptible to halogenation or nitration, though this is often competing with N-functionalization.

CMTA: The Electrophile

CMTA is designed to be an alkylating agent . The chlorine atom on the acetamide side chain is a good leaving group, activating the adjacent carbon for


 reactions.
  • Fragment Coupling: It serves as a linker. Researchers react CMTA with thiols, amines, or phenols to attach the thiazole moiety to other pharmacophores (e.g., creating thiazole-containing kinase inhibitors or antimicrobials) [1].

  • Covalent Inhibition: In chemical biology, the

    
    -chloroacetamide motif can act as a "covalent warhead," reacting irreversibly with cysteine residues in target proteins, although acrylamides are more common for this purpose due to tunable reactivity.
    

Part 3: Toxicology & Safety Mechanisms

The toxicological profiles of these two compounds differ significantly due to their mechanisms of action.

Thyroid Toxicity (2-AT)

2-Aminothiazoles are well-documented goitrogens . They act by inhibiting Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.[1]

  • Mechanism: The thioureylene moiety (N-C=S) within the thiazole ring mimics the substrate for TPO, leading to competitive inhibition.

  • Outcome: Reduced

    
     synthesis 
    
    
    
    Increased TSH (feedback loop)
    
    
    Thyroid hypertrophy and hyperplasia [2].[2]
Alkylating Toxicity (CMTA)

While CMTA retains the thiazole ring (and potential TPO liability), its primary acute risk is alkylation .

  • Mechanism: The

    
    -chloroacetamide group is highly reactive toward biological nucleophiles (DNA bases, protein thiols).
    
  • Outcome: Direct cellular toxicity or sensitization. However, in drug development, this "liability" is exploited: the chlorine is replaced by a safe nucleophile during synthesis, removing the alkylating risk in the final drug product.

toxicity_mechanisms cluster_0 2-Aminothiazole Toxicity cluster_1 CMTA Reactivity/Toxicity AT_mol 2-Aminothiazole TPO Thyroid Peroxidase (TPO) AT_mol->TPO Inhibits Hormone Reduced T3/T4 TPO->Hormone Blocks Synthesis Hyper Thyroid Hyperplasia Hormone->Hyper Feedback Loop CMTA_mol CMTA (Chloroacetamide) Nuc Biological Nucleophiles (Cysteine/DNA) CMTA_mol->Nuc Alkylates Adduct Covalent Adducts Nuc->Adduct Tox Cytotoxicity / Sensitization Adduct->Tox

Figure 2: Divergent toxicological mechanisms: Enzyme inhibition (2-AT) vs. Protein alkylation (CMTA).

Part 4: Experimental Protocol

Synthesis of CMTA from 2-Amino-5-methylthiazole

This protocol describes the conversion of the nucleophilic amine to the electrophilic acetamide, a standard procedure in medicinal chemistry labs [3].

Reagents & Equipment[3]
  • Starting Material: 2-Amino-5-methylthiazole (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) or

    
     (1.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

  • Equipment: Round-bottom flask, addition funnel, ice bath, rotary evaporator.[3]

Step-by-Step Methodology
  • Preparation: Dissolve 2-amino-5-methylthiazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dilute Chloroacetyl chloride (12 mmol) in a small volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Critical: Exothermic reaction; maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Workup:

    • Quench with cold water (20 mL).

    • Separate the organic layer.[3]

    • Wash organic layer with saturated

      
       (to remove acid byproducts) and brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the solid residue from Ethanol or purify via silica gel column chromatography to obtain 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide .

Expected Results
  • Yield: 75–85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • 1H NMR (DMSO-d6): Singlet at ~2.3 ppm (

      
      ), Singlet at ~4.3 ppm (
      
      
      
      ), Singlet at ~7.1 ppm (Thiazole H), Broad singlet >10 ppm (NH).

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. Retrieved from

  • Amerigo Scientific. (2024). Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances.[5] Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives.[4][6][7][8][9] Retrieved from

Sources

Methodological & Application

synthesis procedure for 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide from 2-amino-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, a valuable intermediate in drug discovery and development. The protocol details the N-acylation of 2-amino-5-methylthiazole with chloroacetyl chloride. This guide is intended for researchers and scientists in organic and medicinal chemistry, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data presentation to ensure a successful and safe synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction and Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, serves as a key building block for further molecular elaboration. The chloroacetyl group provides a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions to build more complex molecules and explore structure-activity relationships (SAR).

This application note describes a robust and reproducible method for the synthesis of this intermediate via a nucleophilic acyl substitution reaction. The protocol is designed to be self-validating by providing clear steps and rationale.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-amino-5-methylthiazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The initial tetrahedral intermediate then collapses, expelling a chloride ion and forming a protonated amide. A tertiary amine base, such as triethylamine or pyridine, is incorporated into the reaction to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

The choice of an aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is critical to prevent the violent reaction of chloroacetyl chloride with protic solvents like water or alcohols.[3] Cooling the reaction mixture initially is essential to control the exothermic nature of the acylation, preventing potential side reactions and ensuring a higher yield of the desired product.

Safety and Hazard Management

A thorough understanding and strict adherence to safety protocols are paramount for this synthesis due to the hazardous nature of the reagents.

  • 2-Amino-5-methylthiazole: This compound is harmful if swallowed and may cause serious health damage through prolonged exposure.[4][5] It is also very toxic to aquatic life.[4][5]

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a lachrymator.[6][7] It causes severe chemical burns to the skin, eyes, and respiratory tract.[3][7][8] It reacts violently with water, liberating toxic gas.[3]

Mandatory Safety Precautions:

  • All operations must be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE) is required at all times:

    • Chemical-resistant gloves (e.g., nitrile).

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat.

  • Ensure immediate access to an eyewash station and a safety shower.

  • Avoid inhalation of vapors and any direct contact with skin or eyes.[9]

  • All glassware must be thoroughly dried before use to prevent contact of water with chloroacetyl chloride.

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaM.W. ( g/mol )CAS No.Physical StateKey Hazards
2-Amino-5-methylthiazoleC₄H₆N₂S114.177305-71-7Beige PowderHarmful, Environmental Hazard[4][5]
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9Colorless LiquidCorrosive, Toxic, Water-Reactive[3][6][8]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8LiquidFlammable, Corrosive, Toxic
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2LiquidReproductive Toxin, Irritant
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5LiquidFlammable
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Thermometer

  • Condenser with a drying tube (filled with CaCl₂)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reactants Dissolve 2-amino-5-methylthiazole and Triethylamine in anhydrous DMF cool Cool mixture to 0-5°C (Ice Bath) prep_reactants->cool Transfer to flask add_reagent Add Chloroacetyl Chloride dropwise via dropping funnel cool->add_reagent stir Stir at room temperature for 4 hours add_reagent->stir quench Pour reaction mixture into ice-water stir->quench Monitor by TLC precipitate Precipitate crude product quench->precipitate filter Collect solid by vacuum filtration precipitate->filter recrystallize Recrystallize crude solid from Ethanol filter->recrystallize Transfer solid dry Dry pure product under vacuum recrystallize->dry final_product 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide dry->final_product

Caption: Synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

This protocol is based on established procedures for the acylation of aminothiazole derivatives.[10][11][12]

  • Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser fitted with a drying tube.

  • Reagent Preparation: In the flask, dissolve 2-amino-5-methylthiazole (5.71 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous dimethylformamide (DMF). Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0°C and 5°C with continuous stirring.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (4.0 mL, 50 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the cooled thiazole mixture over a period of 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Product Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove DMF and triethylamine hydrochloride.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

References

  • Vertex AI Search. Chloroacetyl Chloride - Material Safety Data Sheet (MSDS).
  • Actylis Lab Solutions. (2010). Chloroacetyl Chloride MSDS.
  • Santa Cruz Biotechnology. 2-Amino-5-methylthiazole - Material Safety Data Sheet.
  • CDH Fine Chemical. Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. Chloroacetyl chloride - Material Safety Data Sheet.
  • ChemicalBook. 2-Amino-5-methylthiazole - Safety Data Sheet.
  • Thermo Fisher Scientific. Chloroacetyl chloride - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). 2-Amino-5-methylthiazole - SAFETY DATA SHEET.
  • National Institutes of Health. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • National Center for Biotechnology Information. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

Sources

Application Note: A Comprehensive Guide to the Chloroacetylation of Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Chloroacetylated Aminothiazoles

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic N-acylation of this scaffold, particularly with a chloroacetyl group, is a pivotal transformation in drug discovery and development. This reaction yields N-(thiazol-2-yl)-2-chloroacetamide derivatives, which are not merely products but highly versatile synthetic intermediates.[4] The α-chloro group serves as a reactive "handle," susceptible to nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[3][4]

This guide provides an in-depth exploration of the reaction conditions for the chloroacetylation of aminothiazoles. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights into optimizing this critical synthetic transformation for researchers in academic and industrial settings.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The chloroacetylation of an aminothiazole is a classic nucleophilic acyl substitution reaction. The exocyclic amino group of the thiazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.[5][6]

Chloroacetylation_Mechanism cluster_reactants Reactants cluster_products Products Thiazole 2-Aminothiazole (Nucleophile) Intermediate Tetrahedral Intermediate Thiazole->Intermediate + CAC Chloroacetyl Chloride (Electrophile) CAC->Intermediate + Base Base (e.g., K₂CO₃, TEA) Byproduct Base-HCl Salt Base->Byproduct + HCl Product N-(Thiazol-2-yl)-2-chloroacetamide Intermediate->Product - Cl⁻ Product->Product

Caption: General mechanism for the chloroacetylation of 2-aminothiazole.

Dissecting the Critical Reaction Parameters

The success of the chloroacetylation reaction hinges on the judicious selection of several key parameters. Each choice has a direct impact on reaction rate, yield, and purity.

The Role of the Base: The HCl Scavenger

The primary function of the base is to neutralize the HCl generated during the reaction. Without a base, the HCl would protonate the starting aminothiazole, rendering it non-nucleophilic and halting the reaction. The choice of base influences the reaction's homogeneity, workup procedure, and overall efficiency.[7]

BaseTypeTypical SolventsTemperatureAdvantages & RationaleDisadvantages
Potassium Carbonate (K₂CO₃) [8][9]InorganicChloroform, Acetone, DMFRefluxInexpensive and effective. The heterogeneous nature can simplify workup via simple filtration.Requires higher temperatures (reflux) to be effective.
Pyridine [1][2]OrganicPyridine (as solvent)Room Temp.Acts as both a base and a solvent. Can catalyze the reaction.Can be difficult to remove during workup; strong odor.
Triethylamine (TEA) [10][11]OrganicTHF, DCM, Ethanol0°C to RTSoluble in most organic solvents, allowing for a homogeneous reaction. Forms a salt that often precipitates.Volatile with a strong odor.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [7]OrganicTHFRoom Temp.A very strong, non-nucleophilic base that can accelerate the reaction, often leading to high yields at room temperature.[7]More expensive than other bases.
Solvent Selection: The Reaction Medium

The solvent must dissolve the starting aminothiazole and should be inert to the highly reactive chloroacetyl chloride. The polarity and boiling point of the solvent are critical considerations that are often linked to the choice of base and desired reaction temperature.

  • Aprotic Halogenated Solvents (DCM, Chloroform): Excellent for dissolving a wide range of organic compounds and are compatible with bases like K₂CO₃ and TEA.[8][9][12]

  • Ethers (THF): A common choice, particularly with organic bases like TEA and DBU, as it provides good solubility for the reactants and the resulting triethylammonium chloride salt has limited solubility, which can help drive the reaction.[7][10]

  • Ketones (Acetone): Often used with K₂CO₃, particularly in subsequent reactions where the chloroacetylated intermediate is used directly.[8][9]

  • Aprotic Polar Solvents (DMF): A powerful solvent that can dissolve even poorly soluble substrates, but its high boiling point can make it difficult to remove.[13]

Temperature Control: Managing Reactivity

Chloroacetyl chloride is a highly reactive electrophile.[4] Therefore, temperature control is crucial for minimizing side reactions.

  • Initial Cooling (0-5 °C): The dropwise addition of chloroacetyl chloride to a cooled solution of the aminothiazole and base is a common practice.[13][14] This helps to control the initial exothermic reaction and prevent the formation of undesired byproducts.

  • Warming to Room Temperature or Reflux: After the addition is complete, the reaction is often allowed to warm to room temperature or heated to reflux to ensure it proceeds to completion.[10][11][15] Heating is particularly necessary when using weaker or heterogeneous bases like K₂CO₃.[16]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chloroacetylation of 2-aminothiazole, representing common and effective approaches found in the literature.

Protocol 1: Heterogeneous Conditions with Potassium Carbonate

This method is robust, cost-effective, and widely cited, making it an excellent starting point.[8][9][16]

Materials and Reagents:

  • 2-Aminothiazole (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Chloroform (or Dichloromethane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminothiazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add sufficient chloroform to suspend the solids (approx. 10-15 mL per gram of aminothiazole).

  • Reagent Addition: While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 60°C for chloroform) and maintain for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

  • Washing: Wash the filtrate sequentially with water, 5% sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Homogeneous Conditions with Triethylamine (TEA)

This protocol uses a soluble organic base, often resulting in faster reaction times at lower temperatures.[10][11]

Materials and Reagents:

  • 2-Aminothiazole (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Standard workup and purification equipment

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous THF and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled aminothiazole solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding cold water. If using THF, most of the solvent can be removed under reduced pressure before adding water and extracting with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove excess TEA), water, 5% NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude solid is typically purified by column chromatography or recrystallization.

General Experimental Workflow

The overall process, from initial setup to the final purified product, follows a logical sequence of steps designed to ensure safety, efficiency, and purity.

Experimental_Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Dissolve Aminothiazole & Base Setup->Reagents Cooling 3. Cool to 0°C (If applicable) Reagents->Cooling Addition 4. Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Reaction 5. Reaction Period (Stir at RT or Reflux) Addition->Reaction Monitor 6. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 7. Workup (Quench, Filter, Extract) Monitor->Workup Complete Wash 8. Wash Organic Layer Workup->Wash Purify 9. Dry & Concentrate Wash->Purify Characterize 10. Purify & Characterize (Recrystallization/Chromatography) Purify->Characterize

Caption: A generalized workflow for the chloroacetylation of aminothiazoles.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive aminothiazole (protonated).2. Decomposed chloroacetyl chloride.3. Insufficient base.1. Ensure the base is added and is of sufficient strength and quantity (1.2-1.5 eq).2. Use freshly opened or distilled chloroacetyl chloride.[4]3. Increase the amount of base.
Formation of Dark Byproducts 1. Reaction temperature too high.2. Presence of impurities.1. Perform the initial addition at 0°C to control the exotherm.2. Ensure starting materials are pure.
Product is an Inseparable Oil Impurities preventing crystallization.Purify via silica gel column chromatography. If the product is still an oil, try co-evaporating with a solvent it is insoluble in (e.g., hexanes) to induce precipitation.
Reaction Stalls (TLC) 1. Base is not strong enough or is insoluble (K₂CO₃).2. Insufficient mixing.1. Switch to a stronger, soluble base like DBU or TEA.[7]2. Increase the stirring rate, especially for heterogeneous reactions.3. If using K₂CO₃, ensure the reaction is heated to reflux to increase its efficacy.

Conclusion

The chloroacetylation of aminothiazoles is a powerful and enabling reaction in synthetic and medicinal chemistry. A successful outcome is not merely a matter of following a recipe but of understanding the function and interplay of each component. By carefully selecting the base, solvent, and temperature profile based on the principles outlined in this guide, researchers can reliably and efficiently synthesize these valuable N-chloroacetylated intermediates, paving the way for the discovery of novel and impactful chemical entities.

References

  • ResearchGate. (2016, May 27). synthesis and antimicrobial activity of 2- aminothiazole derivatives. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

  • Abdel-Aziz, M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. Available at: [Link]

  • Scheme 1. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides 4a-f. ResearchGate. Available at: [Link]

  • Hassan, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]

  • Al-Bayati, M. F. (Year not available). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available at: [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available at: [Link]

  • Scholars Research Library. (Year not available). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available at: [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Available at: [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]

  • ResearchGate. Acetylation, benzoylation and chloroacetylation of 2‐amino‐5‐arylazo‐thiazoles 4a‐c. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2016, April 25). ResearchGate. Available at: [Link]

  • Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Available at: [Link]

  • Siddiqui, N., et al. (Year not available). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC. Available at: [Link]

  • Mangelinckx, S., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. PMC. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of modern drug discovery, 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide acts as a high-value "linchpin" intermediate. It bridges the pharmacologically privileged 2-aminothiazole scaffold—known for its kinase inhibitory and antimicrobial properties—with diverse tail groups via a reactive electrophilic linker.

This application note details the handling, synthesis, and downstream utilization of this intermediate. Unlike simple reagents, this compound possesses dual functionality: the thiazole ring serves as a bioisostere for pyridine or imidazole (enhancing binding affinity), while the


-chloroacetamide tail acts as a tunable "warhead" for covalent attachment or nucleophilic displacement.
Key Applications
  • Kinase Inhibitor Synthesis: Construction of Src/Abl kinase inhibitor analogs.

  • Antimicrobial Development: Synthesis of hydrazide/hydrazone derivatives active against S. aureus.

  • Fragment-Based Drug Design (FBDD): Rapid library generation via SN2 coupling with amines and thiols.

Physicochemical Profile

Table 1: Compound Specifications and Handling Parameters

PropertySpecificationNotes
IUPAC Name 2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS Number 575497-12-0
Molecular Formula C₆H₇ClN₂OS
Molecular Weight 190.65 g/mol
Appearance Off-white to pale yellow solidColor darkens upon oxidation/light exposure.
Solubility DMSO, DMF, MethanolPoor solubility in water/hexane.
Reactive Moiety

-Chloro (Electrophilic)
Susceptible to hydrolysis at pH > 9.
Storage 2–8°C, DesiccatedHygroscopic; store under inert gas (Ar/N₂).

Synthetic Logic & Mechanism

The utility of this intermediate relies on the reactivity of the carbon-chlorine bond adjacent to the carbonyl group. The carbonyl oxygen withdraws electron density, making the


-carbon highly electrophilic.
Reaction Workflow

The following diagram illustrates the complete workflow: from the generation of the intermediate to its conversion into a bioactive pharmaceutical candidate (e.g., a piperazine-linked kinase inhibitor).

SyntheticWorkflow Start Raw Materials (2-Amino-5-methylthiazole) Step1 Acylation (Chloroacetyl Chloride) Start->Step1 DCM, 0°C Base: TEA Intermed INTERMEDIATE 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide Step1->Intermed Isolation & Recrystallization Step2 Nucleophilic Substitution (S_N2 Reaction) Intermed->Step2 Secondary Amine K2CO3, DMF, 60°C Product Final Bioactive Scaffold (e.g., Aminothiazole-Piperazine) Step2->Product Purification

Figure 1: Synthetic workflow transforming the aminothiazole precursor into a functionalized drug candidate.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: To generate high-purity 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide from 2-amino-5-methylthiazole.

Reagents:

  • 2-Amino-5-methylthiazole (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-methylthiazole (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (15 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Quench with ice-cold water (20 mL).

  • Extraction: Separate the organic layer.[1] Wash sequentially with 5% NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Water (or pure Ethanol) to yield the target intermediate.

Self-Validation Check:

  • NMR: Look for a singlet at ~4.2–4.4 ppm (2H, -CH₂Cl) and the disappearance of the broad NH₂ signal of the starting material.

Protocol B: Downstream Coupling (The "Application")

Objective: To utilize the intermediate for N-alkylation of a secondary amine (e.g., N-methylpiperazine), creating a kinase-inhibitor motif.

Reagents:

  • 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (Intermediate from Protocol A)

  • Nucleophile: N-methylpiperazine (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition

  • Solvent: DMF or Acetonitrile[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloroacetamide intermediate (1.0 eq) in DMF (5 mL/mmol).

  • Activation: Add K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq). Stir for 10 minutes.

    • Expert Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate.

  • Nucleophilic Attack: Add N-methylpiperazine (1.2 eq).

  • Heating: Heat the mixture to 60–70°C for 4–6 hours.

    • Caution: Do not exceed 80°C to avoid amide hydrolysis.

  • Work-up: Pour the reaction mixture into crushed ice. The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and dry.

Mechanism Visualization

The following diagram details the electronic movement during the coupling phase (Protocol B).

Mechanism Electrophile Electrophile Activation (Cl replaced by I via KI) Transition Transition State (Nucleophile attacks alpha-carbon) Electrophile->Transition Amine Attack (S_N2) LeavingGroup Leaving Group Departure (I- / Cl-) Transition->LeavingGroup Bond Cleavage Final Substituted Product (N-C bond formation) LeavingGroup->Final Proton Transfer

Figure 2: Mechanistic pathway of the SN2 substitution facilitated by iodide catalysis.

Analytical Validation (QC)

To ensure the integrity of the intermediate before downstream use, the following criteria must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.3 ppm (s, 1H, NH-amide) - Broad singlet, D2O exchangeable.
      
    • 
       7.15 ppm (s, 1H, Thiazole C4-H).
      
    • 
       4.35 ppm (s, 2H, Cl-CH₂-CO). Critical purity marker.
      
    • 
       2.35 ppm (s, 3H, Thiazole-CH₃).
      
  • HPLC Purity: >95% (254 nm).

    • Impurity Alert: Check for 2-amino-5-methylthiazole (starting material) at lower retention times.

Safety & Handling

  • Hazard Class: Skin Sensitizer (Category 1), Eye Irritant (Category 2).

  • Alkylating Agent: As an

    
    -chloroacetamide, this compound is a potent alkylating agent. It can react with cysteine residues in proteins.
    
  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. All weighing must be done in a fume hood.

  • Decontamination: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the active chloride before disposal.

References

  • Matiichuk, Y., et al. (2025).[3] Synthesis and Anticancer Activity of Aminothiazole-Terminal Phenoxycompounds Hybrids. Chemistry & Chemical Technology. Retrieved from [Link]

  • Khalifa, M. E. (2018).[4][5] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thiazole. Archives of Applied Science Research. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution. Retrieved from [Link]

Sources

Technical Guide: Nucleophilic Substitution of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

[1]

Executive Summary & Scope

Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers. Compound of Interest: 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (CAS: 575497-12-0).[1][2][3] Application: Synthesis of functionalized 2-aminothiazole scaffolds, commonly found in Src family kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.[1]

This guide details the optimized protocols for the


1

1

Mechanistic Grounding

The reaction proceeds via a bimolecular nucleophilic substitution (

4
  • Electronic Activation: The adjacent carbonyl group lowers the energy of the

    
     antibonding orbital through orbital mixing with the 
    
    
    .[1] This makes the
    
    
    -carbon highly electrophilic compared to a standard alkyl chloride.
  • Thiazole Influence: The 2-aminothiazole moiety is electron-withdrawing relative to a phenyl ring, increasing the acidity of the amide N-H proton (

    
    ).[1]
    
  • Critical Control Point: The choice of base is paramount. Strong bases (e.g., NaH, KOtBu) can deprotonate the amide nitrogen, creating an ambident nucleophile that may lead to polymerization or intramolecular cyclization.[1] Mild bases (

    
    , DIPEA) are preferred to buffer the HCl generated without ionizing the amide.[1]
    
Figure 1: Reaction Pathway & Transition State

SN2_MechanismSubstrate2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide(Electrophile)TSTransition State[Nu---C---Cl]‡(Trigonal Bipyramidal)Substrate->TS+ Nu:NuNucleophile(R-NH2 or R-SH)Nu->TSProductSubstituted Product(Glycinamide/Thioether)TS->Product- Cl⁻ByproductHCl SaltTS->Byproduct

Caption: Bimolecular substitution pathway showing the concerted displacement of chloride by the nucleophile.

Experimental Protocols

Protocol A: Amination (Synthesis of Glycinamide Derivatives)

Objective: Installation of secondary or primary amines (e.g., piperazines, morpholines).[1] Standard: High Yield (>85%), Mild Conditions.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileDry, free-flowing powder.[1]
Amine 1.1 - 1.5NucleophileExcess drives reaction to completion.
Base 1.5 - 2.0Acid ScavengerDIPEA (organic soluble) or

(heterogeneous).[1]
Catalyst 0.1FinkelsteinKI (Potassium Iodide) accelerates sluggish reactions.[1]
Solvent [0.2 M]MediumDMF (fastest), MeCN (easier workup), or THF .
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation (Optional): If the amine is sterically hindered, add Potassium Iodide (KI) (0.1 equiv) and stir for 10 minutes. This generates the more reactive

    
    -iodo intermediate in situ.
    
  • Nucleophile Addition: Add the Amine (1.2 equiv).

  • Base Addition: Add DIPEA (1.5 equiv) dropwise.

    • Note: If using

      
      , add as a micronized powder to ensure surface area.
      
  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LC-MS.[1] Look for the disappearance of the chloride peak (M+H) and appearance of the product mass.[1]

    • Heating: If reaction is <50% complete after 4h, heat to 50°C . Avoid temperatures >80°C to prevent amide hydrolysis.

  • Quench & Workup:

    • Method A (Precipitation): Pour the reaction mixture into 10 volumes of ice-water.[1] The hydrophobic product often precipitates. Filter and wash with water.

    • Method B (Extraction): Dilute with EtOAc, wash with water (x3) to remove DMF, then brine.[1] Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).

Protocol B: Thio-Etherification (Synthesis of Sulfides)

Objective: Reaction with thiols (e.g., thiophenols, alkyl mercaptans).[1] Standard: Rapid kinetics, requires strict pH control to prevent disulfide formation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile
Thiol 1.05NucleophileSlight excess only.[1]
Base 1.1BaseSodium Acetate (NaOAc) or

.[1]
Solvent [0.3 M]MediumEthanol or Acetone .
Step-by-Step Methodology
  • Dissolution: Dissolve the Thiol (1.05 equiv) in Ethanol.

  • Base Activation: Add NaOAc (1.1 equiv) and stir for 15 minutes to generate the thiolate anion. Note: NaOAc is preferred over stronger bases to prevent side reactions.

  • Substrate Addition: Add 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (1.0 equiv) as a solid or solution in a minimal amount of Ethanol.

  • Reaction: Heat to Reflux (

    
    )  for 1–3 hours.
    
    • Visual Cue: Reaction often precipitates a salt (NaCl).[1]

  • Isolation: Cool to room temperature. Pour into water. The thioether product usually solidifies. Filter, wash with water, and dry.[5]

Critical Process Workflow

This diagram illustrates the decision matrix for optimizing the reaction based on nucleophile type.

WorkflowStartStart: Substrate PreparationCheckNuSelect Nucleophile TypeStart->CheckNuAminePathAmine (Primary/Secondary)CheckNu->AminePathThiolPathThiol / MercaptanCheckNu->ThiolPathCondAmineSolvent: DMF or MeCNBase: DIPEATemp: 25°C -> 50°CAminePath->CondAmineMonitorAmineMonitor: LCMS(Check for Dimerization)CondAmine->MonitorAmineMonitorAmine->CondAmineIncomplete (Add KI)WorkupWorkup: H2O Precipitationor EtOAc ExtractionMonitorAmine->WorkupCompleteCondThiolSolvent: EthanolBase: NaOAcTemp: RefluxThiolPath->CondThiolCondThiol->WorkupPurifyPurification:Recryst. or Column Chrom.Workup->Purify

Caption: Decision tree for selecting reaction conditions based on nucleophile class.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or steric hindrance.[1]Add 0.1 eq KI (Finkelstein catalyst).[1] Switch solvent to DMF. Increase Temp to 60°C.
Hydrolysis Product (Hydroxy-acetamide)Wet solvent or base too strong (

present).[1]
Use anhydrous solvents. Switch from hydroxide bases to DIPEA or

.
Dimerization Bis-alkylation of primary amine.Use a large excess of the amine (2–3 equiv) or use a secondary amine.[1]
Colored Impurities Oxidation of amine/thiol.Degas solvents with

(sparging) before reaction.[1]

Safety & Handling (E-E-A-T)

Hazard Class:

alkylating agents1
  • Skin Sensitization: High risk of allergic contact dermatitis.

  • Corrosivity: Can cause severe eye/skin damage.[6]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle strictly inside a fume hood.[6][7]

  • Decontamination: Spills should be treated with dilute ammonia or ethanolamine to quench the alkylating potential before cleaning.

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor."[1] Journal of Medicinal Chemistry.

  • Lee, K. S., et al. (2003).[8] "Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry.

  • Garbapu, S., et al. (2017). "A convenient new and efficient commercial synthetic route for dasatinib." Synthetic Communications.

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2-Chloro-N-(5-methylthiazol-2-yl)acetamide."

Application Note: A Rational Approach to Solvent Selection for the Recrystallization of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, a heterocyclic compound incorporating a thiazole ring and an N-substituted acetamide moiety, serves as a valuable building block in medicinal chemistry. Achieving high purity for this compound is critical for ensuring reliable downstream reactions and accurate biological evaluation. Recrystallization is the definitive technique for purifying solid organic compounds. This application note presents a detailed, experience-driven guide for selecting an optimal solvent system for the recrystallization of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide. We will explore the theoretical basis for solvent selection, provide a systematic screening protocol, and detail a full-scale recrystallization procedure, grounded in established chemical principles.

Theoretical Framework for Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves the compound sparingly at low temperatures but completely at elevated temperatures.[1][2] This differential solubility is the driving force for purification; as the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution while impurities remain dissolved.[2]

Molecular Structure Analysis of the Target Compound

To make an informed solvent choice, we must first analyze the structure of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide.

  • Functional Groups: The molecule possesses several key features that dictate its polarity and solubility:

    • An amide linkage (-NH-C=O) , which is polar and can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).

    • A thiazole ring , a five-membered heterocycle containing sulfur and nitrogen atoms. These heteroatoms increase polarity and can act as hydrogen bond acceptors.

    • A chloro-alkyl group (-CH₂Cl) , which introduces some polar character.

    • A methyl group (-CH₃) on the thiazole ring, which adds non-polar character.

  • Physicochemical Properties: Publicly available data indicates a Topological Polar Surface Area (TPSA) of 41.99 Ų and a LogP (octanol-water partition coefficient) of 1.628.[3] The TPSA suggests moderate polarity, while a LogP value between 1 and 3 indicates a compound that is neither extremely hydrophilic nor lipophilic.

Causality: Based on this structural analysis, the principle of "like dissolves like" suggests that solvents of intermediate polarity are the most promising candidates. Highly polar solvents like water may have poor solubility for the compound even when hot, while highly non-polar solvents like heptane may fail to dissolve it at all. Protic solvents (e.g., alcohols) that can engage in hydrogen bonding with the amide and thiazole moieties are particularly strong candidates.

Single vs. Binary Solvent Systems

In some cases, no single solvent provides the ideal solubility profile. A binary solvent system (or solvent pair) can overcome this limitation.[1] This involves using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1][4] The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid, indicating the saturation point. Subsequent cooling then induces crystallization. For thiazole derivatives, ethanol/water mixtures have been successfully used.[5] For N-substituted acetamides, ethanol-water systems are also common.[6]

Workflow for Systematic Solvent Screening

A systematic approach is crucial to efficiently identify the optimal solvent without excessive consumption of the material. The following workflow outlines a logical progression from theoretical analysis to experimental validation.

G cluster_0 A 1. Analyze Target Molecule (Structure, Polarity, H-Bonding) C 3. Select Candidate Solvents (Protic, Aprotic Polar, Non-polar) A->C B 2. Literature Search (Recrystallization of similar thiazoles & acetamides) B->C D 4. Perform Small-Scale Solubility Tests (Test Tube Scale: ~50 mg compound) C->D E Ideal Solubility Profile? (Poorly soluble cold, highly soluble hot) D->E F 5. Yes: Solvent is a Strong Candidate (Proceed to Bulk Recrystallization) E->F  Yes G 6. No: Re-evaluate or Test Binary Systems E->G No   H 7. Select 'Good' and 'Poor' Miscible Solvents G->H I 8. Test Binary System Solubility H->I J Ideal Profile? I->J K 9. Select Solvent System for Bulk Recrystallization J->K  Yes L 10. No: Select a different solvent pair J->L No   L->H

Caption: Logical workflow for recrystallization solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of multiple solvents using a minimal amount of crude material.[7]

Materials:

  • Crude 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (~50 mg per solvent)

  • Test tubes and a test tube rack

  • Selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or water bath

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place approximately 50 mg of the crude compound into a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., starting with 0.5 mL) at room temperature. Agitate the mixture. Record if the solid dissolves completely ("Soluble Cold").

  • If the solid does not dissolve, gently heat the test tube in a heating block or water bath to the boiling point of the solvent. Add more solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent required.

  • If the solid dissolves completely in the hot solvent, allow the test tube to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

  • If crystals do not form, try scratching the inside of the test tube with a glass stirring rod to induce nucleation.

  • Record your observations in a log, as shown in Table 2. An ideal solvent will result in observations of "Insoluble" at room temperature, "Soluble" when hot, and "Abundant Crystals" upon cooling.

Table 1: Recommended Candidate Solvents for Screening

SolventBoiling Point (°C)Relative PolarityRationale & Notes
Water 1001.000Highly polar, protic. May be a poor solvent, but useful as an anti-solvent with alcohols.
Ethanol 780.654Polar, protic. Literature suggests it is effective for similar thiazole and acetamide compounds.[5][6][8]
Isopropanol (IPA) 820.546Polar, protic. Similar to ethanol but slightly less polar.
Methanol 650.762Polar, protic. Lower boiling point allows for easier removal.
Acetonitrile 820.460Polar, aprotic. Good general-purpose solvent.
Ethyl Acetate 770.228Medium polarity, aprotic. Often a good choice for moderately polar compounds.
Acetone 560.355Polar, aprotic. Very volatile, good dissolving power.
Toluene 1110.099Non-polar, aromatic. Useful for testing the lower polarity range.
Heptane 980.012Highly non-polar. Likely to be a poor solvent, but an excellent candidate for an anti-solvent with ethyl acetate or acetone.

Table 2: Example Solvent Screening Observation Log

Solvent TestedSolubility (Room Temp)Solubility (Hot)Crystal Formation (Cooling)Observations / Notes
e.g., EthanolSlightly SolubleSoluble in 2 mLAbundant fine white needlesGood recovery observed.
e.g., HeptaneInsolubleInsolubleN/AUnsuitable as a single solvent.
e.g., WaterInsolubleSlightly SolubleMinimal precipitationPotential anti-solvent.
Protocol: Bulk Recrystallization

Once an optimal solvent or solvent system is identified, proceed with recrystallization on a larger scale. This protocol assumes ethanol was selected as the ideal solvent.

Materials:

  • Crude 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Filter paper

  • Powder funnel and short-stemmed funnel

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating on a hot plate with stirring. Continue to add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.

  • Cold Filtration (Harvesting): Collect the purified crystals by vacuum filtration using a Büchner funnel and a vacuum flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.

  • No Crystal Formation: The solution remains clear even after cooling in ice.

    • Solution: The solution may be too dilute. Boil off some of the solvent to increase the concentration and try cooling again. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Poor Recovery: The final mass of pure product is very low.

    • Solution: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used. Wash crystals with ice-cold solvent, and only use a small volume.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. National Center for Biotechnology Information (PMC). [Link]

  • 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6. Chemsrc. [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]

  • 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(thiazol-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

N-(thiazol-2-yl)acetamide and its derivatives represent a critical class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The thiazole ring is a key pharmacophore found in numerous approved drugs.[3][4] The efficient synthesis of these compounds is therefore of paramount importance to drug development professionals.

Conventional synthetic methods for N-acetylation of 2-aminothiazoles often require prolonged reaction times, high temperatures, and the use of volatile organic solvents, leading to significant energy consumption and waste generation.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, aligning with the principles of green chemistry.[6] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in dramatic accelerations in reaction rates, increased product yields, and often enhanced purity.[7][8] The primary mechanisms of microwave heating, dipolar polarization and ionic conduction, allow for rapid and uniform energy transfer to polar molecules within the reaction, a key advantage over the slow and inefficient heat transfer of conventional methods.[6]

This document provides a comprehensive guide to the microwave-assisted synthesis of N-(thiazol-2-yl)acetamide, offering detailed protocols, a comparison with conventional methods, and an explanation of the underlying principles.

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis of N-(thiazol-2-yl)acetamide from 2-aminothiazole and an acetylating agent, such as acetic anhydride or acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Microwave irradiation significantly accelerates this reaction. The high-frequency oscillation of the electromagnetic field causes polar molecules and ions in the reaction mixture to rapidly align and realign, generating heat through molecular friction. This rapid and uniform heating increases the kinetic energy of the reactant molecules, leading to a higher frequency of effective collisions and thus a faster reaction rate. In solvent-free reactions, the microwave energy is absorbed directly by the reactants, further enhancing the efficiency of the synthesis.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the streamlined workflow of microwave-assisted synthesis compared to the more protracted conventional heating method.

cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis Conventional Start Mix 2-aminothiazole and acetylating agent in a solvent Reflux Reflux for several hours Conventional Start->Reflux Heat Workup_Conventional Aqueous work-up and extraction Reflux->Workup_Conventional Purification_Conventional Recrystallization/Chromatography Workup_Conventional->Purification_Conventional Conventional_Product N-(thiazol-2-yl)acetamide Purification_Conventional->Conventional_Product Microwave_Start Mix 2-aminothiazole and acetylating agent (solvent-free or minimal solvent) Irradiate Irradiate in microwave reactor for minutes Microwave_Start->Irradiate Microwave Energy Workup_Microwave Simplified work-up Irradiate->Workup_Microwave Purification_Microwave Recrystallization Workup_Microwave->Purification_Microwave Microwave_Product N-(thiazol-2-yl)acetamide Purification_Microwave->Microwave_Product

Caption: Comparative workflow of conventional vs. microwave synthesis.

Quantitative Comparison: Performance Metrics

The advantages of microwave-assisted synthesis are clearly demonstrated in the following comparative data for the N-acetylation of 2-aminothiazole.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2 - 8 hours[5][9]5 - 15 minutes[7][10]
Yield ~70-80%>90%
Solvent Acetone, Toluene, etc.[5][11]Solvent-free or minimal high-boiling point solvent
Energy Consumption HighLow
Work-up Procedure Multi-step extraction and washingSimple precipitation and filtration

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-(thiazol-2-yl)acetamide (Solvent-Free)

This protocol outlines a rapid and efficient solvent-free method for the synthesis of N-(thiazol-2-yl)acetamide using acetic anhydride.

Materials and Reagents:

  • 2-Aminothiazole

  • Acetic Anhydride

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesis reactor

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 2-aminothiazole (1.0 g, 10 mmol).

  • Carefully add acetic anhydride (1.1 mL, 11 mmol) to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Power: 150 W

    • Temperature: 120 °C

    • Time: 10 minutes

    • Stirring: On

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood and pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure N-(thiazol-2-yl)acetamide as a white to pale yellow solid.

Protocol 2: Conventional Synthesis of N-(thiazol-2-yl)acetamide

This protocol details the traditional method for synthesizing N-(thiazol-2-yl)acetamide for comparative purposes.[5]

Materials and Reagents:

  • 2-Aminothiazole

  • Acetyl Chloride

  • Dry Acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (2.6 g, 26 mmol) in dry acetone (60 mL).

  • Slowly add acetyl chloride (1.85 mL, 26 mmol) to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into acidified cold water.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash with cold acetone.

  • Recrystallize the crude product from ethyl acetate to obtain pure N-(thiazol-2-yl)acetamide.[5]

Reaction Pathway Visualization

The following diagram illustrates the key steps in the N-acetylation of 2-aminothiazole.

cluster_reactants R1 2-Aminothiazole Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack R2 Acetic Anhydride R2->Intermediate Product N-(thiazol-2-yl)acetamide Intermediate->Product Proton Transfer & Elimination Byproduct Acetic Acid Intermediate->Byproduct

Caption: N-acetylation of 2-aminothiazole reaction pathway.

Conclusion and Future Outlook

Microwave-assisted synthesis offers a superior alternative to conventional methods for the preparation of N-(thiazol-2-yl)acetamide and its derivatives. The significant reduction in reaction time, coupled with high yields and environmentally friendly conditions, makes it an invaluable tool for researchers in drug discovery and development.[12] The protocols detailed herein provide a reliable and reproducible framework for the efficient synthesis of this important class of compounds, thereby accelerating the pace of pharmaceutical research.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • N-(Thiazol-2-yl)acetamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES - Journal of University of Shanghai for Science and Technology. (2022). Journal of University of Shanghai for Science and Technology. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. (2016). MDPI. [Link]

  • Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline - SciSpace. (2015). SciSpace. [Link]

  • A comparative study of microwave assisted and conventional synthesis of 2,3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1,3-thiazol–2–ylamino]-1,5–benzothiazepines and its antimicrobial activity. (n.d.). Academia.edu. [Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (n.d.). International Journal of Scientific Research in Science and Technology. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. (2021). Bentham Science. [Link]

  • ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 205 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • (PDF) N-(Thiazol-2-yl)acetamide - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. (2023). Journal of Advanced Scientific Research. [Link]

  • (PDF) CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY - ResearchGate. (2019). ResearchGate. [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies - PubMed. (2023). PubMed. [Link]

  • Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Microwave-assisted N-, O-and S-acetylations using Ac 2 O-Py/basic alumina (power=300 W). (n.d.). ResearchGate. [Link]

  • Synthesis of some n-(benzothiazol-2-yl)-2-(4h-(1,2,4)triazol -3- ylsulfanyl)acetamides and their antimicrobial activity - SciSpace. (2010). SciSpace. [Link]

  • Asian Journal of Chemistry - Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. [Link]/1183)

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Troubleshooting & Optimization

troubleshooting solubility issues with 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Case ID: CAS 575497-12-0 | Compound Class:


-Chloroacetamide / Aminothiazole
Support Tier:  Senior Application Scientist Level[1]

Compound Profile & Solubility Physics

Before troubleshooting, you must understand the physicochemical "personality" of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide. This is not a passive small molecule; it is an electrophilic covalent probe . Its solubility challenges are often conflated with its chemical reactivity.[1]

PropertyValue / CharacteristicImpact on Solubility & Handling
Molecular Weight 190.65 g/mol Low MW suggests good potential solubility, but crystal lattice energy can be high.[1]
LogP (Est.) ~1.5 – 2.0Moderately lipophilic. Soluble in organic solvents, but prone to "crashing out" in aqueous buffers.[1]
Functional Group

-Chloroacetamide
CRITICAL: This is an alkylating warhead.[1] It reacts with nucleophiles (cysteines).[1] Heat instability risk.
H-Bond Donors 1 (Amide NH)Capable of H-bonding with DMSO, aiding dissolution.[1]
Key Risk Hydrolysis / CyclizationIn "wet" DMSO or upon heating, the chloride can be displaced, rendering the compound inactive.

Troubleshooting Decision Matrix

Use this logic flow to diagnose the specific solubility failure point.

Solubility_Workflow Start Issue: Compound Precipitates or Won't Dissolve Check_Stage Where is the issue occurring? Start->Check_Stage Stage_Stock In 100% DMSO Stock Check_Stage->Stage_Stock Stage_Buffer Upon Dilution in Buffer Check_Stage->Stage_Buffer Stock_Q1 Is DMSO Anhydrous? Stage_Stock->Stock_Q1 Buffer_Q1 Final DMSO %? Stage_Buffer->Buffer_Q1 Stock_Action1 Use Fresh Anhydrous DMSO (Hygroscopic uptake causes crash) Stock_Q1->Stock_Action1 No/Unknown Stock_Q2 Visible particles after vortex? Stock_Q1->Stock_Q2 Yes Stock_Action2 Bath Sonicate (5 min, <30°C) Avoid excessive heat! Stock_Q2->Stock_Action2 Yes Buffer_Action1 High Risk if < 1% DMSO Compound is Lipophilic Buffer_Q1->Buffer_Action1 Low (<0.1%) Buffer_Action2 Use 'Jet Addition' or Rapid Vortexing Buffer_Q1->Buffer_Action2 Standard Buffer_Q2 Mixing Speed?

Figure 1: Diagnostic logic for isolating solubility failure points in DMSO and aqueous transfers.

Technical Support Guides (Q&A)

Issue 1: The solid will not dissolve in 100% DMSO to make a stock solution.

User Observation: "I weighed the powder, added DMSO to reach 50 mM, but particles remain even after vortexing."

Root Cause:

  • Crystal Lattice Energy: The compound may be in a highly stable crystalline polymorph that requires energy to break.

  • Wet DMSO: DMSO is hygroscopic. If your bottle was opened previously, it may have absorbed water.[1] This compound is hydrophobic; even 5% water content in DMSO can drastically reduce solubility [1].[1]

Corrective Protocol:

  • Verify Solvent Quality: Use a fresh, unopened bottle of anhydrous DMSO (≥99.9%).

  • The "Pulse" Sonication Method:

    • Place the sealed vial in a bath sonicator.

    • Sonicate in 30-second bursts .

    • Critical Warning: Do NOT heat above 35°C. As an

      
      -chloroacetamide, this compound is thermally labile.[1] Excessive heat can cause the chloride to leave, creating an inactive species or reacting with DMSO impurities [2].
      
  • Step-Down Concentration: If 50 mM fails, dilute to 20 mM. It is better to have a reliable 20 mM stock than a supersaturated 50 mM stock that crashes out later.[1]

Issue 2: Precipitation occurs immediately upon adding the stock to the assay buffer.

User Observation: "My stock is clear, but when I add it to PBS (final 10 µM), the solution turns cloudy."

Root Cause: This is a Kinetic Solubility failure. The compound is energetically happier as a solid than in water. When you dilute the DMSO, the solvent power drops instantly, causing "crash out" before the compound can disperse.

Corrective Protocol:

  • Optimize the Mixing (Jet Addition):

    • Do not drip the DMSO slowly into the buffer. This creates local areas of high concentration/low solvent.

    • Technique: Hold the pipette tip under the surface of the vortexing buffer and expel the DMSO stock rapidly.

  • Increase Intermediate Solvent:

    • Perform a serial dilution in 100% DMSO first, then transfer to buffer.

    • Example: Stock (20 mM)

      
       Dilute in DMSO to 100x final conc 
      
      
      
      Add to Buffer.
  • Check Ionic Strength: High salt (like 10x PBS) reduces solubility ("salting out"). Try 0.5x PBS or add a surfactant like 0.01% Tween-20 to stabilize the dispersion.[1]

Issue 3: The compound lost potency after storage in DMSO.

User Observation: "The stock was clear, but after 2 weeks at -20°C, the IC50 shifted 10-fold."

Root Cause: Chemical Degradation.


-chloroacetamides are electrophiles.[1]
  • Freeze-Thaw Cycles: Repeated freezing condenses moisture into the tube.[1] Water + Electrophile = Hydrolysis (loss of Cl, formation of alcohol derivative).

  • DMSO Reactivity: While slow, DMSO can act as an oxidant or nucleophile under improper storage conditions.

Corrective Protocol:

  • Single-Use Aliquots: Never store a "working stock" that you freeze and thaw daily.[1] Aliquot into single-use vials immediately after preparation.

  • Storage: Store at -80°C (preferred) or -20°C in a desiccated environment.

  • QC Check: Run an LC-MS on the stock if it is >1 month old.[1] Look for a mass shift of -Cl (+OH) or dimerization.[1]

Validated Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solution

Purpose: To create a stock free of water and degradation products.

  • Weighing: Weigh ~2-5 mg of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide into a glass amber vial (plastic can leach leachables into DMSO).

  • Calculation: Calculate DMSO volume for 20 mM (safer starting point than 50 mM).

    
    
    
  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1]

  • Inspection: Hold vial against a light. If particles persist, sonicate for 3 x 30 seconds (allow cooling between pulses).

  • Aliquoting: Immediately dispense into PCR tubes (e.g., 50 µL each) and freeze at -20°C or -80°C.

Protocol B: Kinetic Solubility Limit Test

Purpose: To determine the actual maximum concentration usable in your specific assay buffer.

  • Prepare a 20 mM DMSO stock.[1][2][3]

  • Prepare 5 microcentrifuge tubes with 198 µL of your specific Assay Buffer.

  • Add DMSO stock to create a range:

    • 2 µL (200 µM final)

    • 1 µL (100 µM final)

    • 0.5 µL (50 µM final)

    • ...etc.

  • Vortex immediately for 10 seconds.

  • Incubate at Room Temp for 2 hours.

  • Readout: Measure Absorbance at 600nm (turbidity) or spin down (15,000 x g, 10 min) and measure the supernatant concentration via HPLC/UV.

  • Result: The concentration where the supernatant matches the theoretical input is your Kinetic Solubility Limit .

References

  • Lipinski, C. A., et al. (2012).[1] "Compound properties and drug quality."[1][3][4] Journal of Pharmacological and Toxicological Methods. Discusses the impact of DMSO water uptake on compound precipitation.

  • Balakin, K. V., et al. (2006).[1] "In silico prediction of drug solubility in DMSO." Journal of Chemical Information and Modeling. Provides context on structural factors influencing DMSO solubility.

  • Waybright, T. J., et al. (2009).[1] "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening. definitive guide on freeze-thaw degradation and water absorption.[1]

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Explains the kinetic solubility trap in aqueous buffers.

Sources

minimizing side reactions during chloroacetylation of 2-aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the minimization of side reactions during the chloroacetylation of 2-aminothiazole, a critical step in synthesizing peptidomimetics and heterocyclic therapeutics.

Subject: Minimizing Side Reactions & Process Optimization Document ID: TS-ORG-2AT-CLAC-001

Core Reaction Overview

The chloroacetylation of 2-aminothiazole is an electrophilic acyl substitution where the exocyclic amine acts as the nucleophile attacking the carbonyl carbon of chloroacetyl chloride. While seemingly simple, the reaction is plagued by the ambident nucleophilicity of the thiazole ring and the high reactivity of the acylating agent.[1]

Primary Reaction: 2-Aminothiazole + Chloroacetyl Chloride (+ Base) → 2-(2-Chloroacetamido)thiazole + Base[1][2]·HCl

Critical Side Reactions:

  • N,N-Diacylation: Formation of bis(chloroacetyl) species due to the acidity of the amide proton.

  • Endocyclic N-Acylation: Kinetic attack at the ring nitrogen (N3), leading to unstable intermediates or rearrangement.[1][2]

  • Hydrolysis: Reaction of chloroacetyl chloride with ambient moisture to form chloroacetic acid.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a higher molecular weight byproduct (+76 Da). What is it, and how do I stop it?

Diagnosis: You are likely forming the N,N-diacylated byproduct . Mechanism: Once the mono-acylated product (amide) is formed, the remaining amide proton is acidic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[2] In the presence of excess base or chloroacetyl chloride, this proton is removed, creating a new nucleophile that attacks a second equivalent of acyl chloride.[1][2]
Corrective Action: 
  • Stoichiometry Control: Reduce chloroacetyl chloride to 1.05 equivalents . Never use a large excess (e.g., >1.2 eq).

  • Temperature Modulation: Conduct the addition at -10°C to 0°C . The second acylation has a higher activation energy; keeping the reaction cold kinetically favors the mono-product.

  • Base Selection: Switch to a milder base like Sodium Bicarbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )  or Pyridine  instead of strong bases like 
    
    
    
    (Triethylamine) or hydroxides, which can more easily deprotonate the amide.[2]
Q2: My yield is low, and the starting material seems unreactive despite adding the acid chloride. Why?

Diagnosis: Protonation of the Nucleophile (Salt Formation). Mechanism: The reaction generates HCl as a byproduct.[1] If the base scavenging is inefficient, the HCl protonates the unreacted 2-aminothiazole. The resulting 2-aminothiazolium salt is non-nucleophilic and will not react with the acid chloride. Corrective Action:

  • Base Equivalents: Ensure you use at least 1.1 to 1.5 equivalents of base relative to the acid chloride to fully scavenge the generated HCl.[1]

  • Solvent Choice: If using inorganic bases (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), ensure the solvent allows sufficient phase transfer or surface contact (e.g., Acetone or DMF). If using organic bases (Pyridine, DIPEA), DCM or THF are preferred to maintain homogeneity.[1]
    
Q3: The product contains an impurity that is difficult to remove by recrystallization. Could it be a regioselective isomer?

Diagnosis: Endocyclic Acylation (Ring Nitrogen Attack). Mechanism: 2-Aminothiazole is an ambident nucleophile.[1] The ring nitrogen (N3) is the site of highest electron density (hard base), while the exocyclic nitrogen is the softer nucleophile.[1] Under kinetic control or in polar protic solvents, attack may occur at N3.[1] Corrective Action:

  • Thermodynamic Control: Perform the reaction in non-polar solvents (DCM, Toluene) to favor the exocyclic amine product, which is thermodynamically more stable.

  • Rearrangement: Often, the N3-acyl intermediate rearranges to the exocyclic amide upon heating or aqueous workup. Ensure the reaction runs for sufficient time (e.g., 2 hours at RT) to allow this equilibration.

Q4: The chloroacetyl chloride fumes heavily, and the reaction turns violent. How do I manage this safely?

Diagnosis: Rapid Hydrolysis and Exotherm. Corrective Action:

  • Dilution: Dilute the chloroacetyl chloride in the reaction solvent (e.g., 10% v/v in DCM) before addition.

  • Dropwise Addition: Add the reagent solution slowly over 30–60 minutes using an addition funnel or syringe pump to manage the exotherm.

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon. Chloroacetyl chloride hydrolyzes instantly with atmospheric moisture to release HCl gas.

Optimized Experimental Protocol

This protocol uses a weak organic base system in DCM to minimize diacylation and solubility issues.[2]

Reagents:

  • 2-Aminothiazole (10 mmol, 1.00 g)[1][2][3]

  • Chloroacetyl chloride (10.5 mmol, 1.18 g)[1][2]

  • Pyridine (11 mmol, 0.87 g) or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (for heterogeneous conditions)[2]
    
  • Dichloromethane (DCM) (anhydrous, 20 mL)[1]

Step-by-Step Workflow:

  • Setup: Charge a flame-dried 3-neck flask with 2-aminothiazole and anhydrous DCM under

    
    .
    
  • Base Addition: Add Pyridine (1.1 eq) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve Chloroacetyl chloride (1.05 eq) in 5 mL DCM. Add this solution dropwise over 30 minutes. Crucial: Maintain internal temp < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Quench: Quench with cold saturated

    
     solution.
    
  • Workup: Separate phases. Wash organic layer with water (2x) and brine (1x).[1] Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or Ethyl Acetate to remove traces of di-acylated byproduct.

Comparative Data: Base & Solvent Effects[2][4]

Base SystemSolventYieldPrimary RiskBenefit
Pyridine DCM85-92%Pyridine odor; difficult to remove traces without acid wash.[2]Homogeneous; acts as nucleophilic catalyst (acyl pyridinium).[1][2]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Acetone70-80%Incomplete reaction due to solubility issues.[2]Easy workup; solid base filters off.

THF60-75%High risk of Di-acylation due to stronger basicity.[2]Fast reaction.
None (Reflux) Benzene50-60%HCl salt precipitates, stopping reaction.[2]No base contamination; requires excess amine.

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways between the desired mono-acylation, the problematic di-acylation, and the kinetic ring attack.

ReactionPathways Start 2-Aminothiazole + Chloroacetyl Chloride RingAttack Ring N-Acyl Intermediate (Kinetic/Unstable) Start->RingAttack Kinetic Control (Low Temp) ExoAttack Exocyclic N-Acyl Intermediate Start->ExoAttack Thermodynamic Control Hydrolysis Chloroacetic Acid (Moisture Contamination) Start->Hydrolysis H2O present Product 2-(Chloroacetamido)thiazole (Desired Product) RingAttack->Product Rearrangement (RT / Workup) ExoAttack->Product - HCl DiAcyl N,N-Bis(chloroacetyl) Byproduct Product->DiAcyl + Excess Acyl Chloride + Excess Base

Caption: Reaction pathways showing the desired exocyclic acylation (Green) versus competing ring attack (Yellow) and di-acylation (Red).[1]

References

  • Pate, S., et al. (2024).[1][2] Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]

  • Chhabria, M. T., et al. (2016).[1][4] Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Yunus, U., et al. (2009).[1] N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. Available at: [Link]

Sources

purification methods for 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Introduction

You are likely working with 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors like Dasatinib (Sprycel).

This alpha-chloroacetamide is synthesized by the acylation of 2-amino-5-methylthiazole with chloroacetyl chloride. While the synthesis is straightforward, the purification is often complicated by:

  • The lability of the C-Cl bond: Susceptible to nucleophilic attack (hydrolysis or alcoholysis).

  • Starting Material Carryover: Unreacted 2-amino-5-methylthiazole oxidizes rapidly, turning the product pink or brown.

  • Solubility Profile: The product has a tendency to "oil out" rather than crystallize if solvent polarity is not strictly controlled.

This guide provides self-validating purification protocols designed to maximize purity (>98%) while preserving the reactive chloro-handle.

Part 1: Diagnostic Workflow (Decision Matrix)

Before selecting a method, assess the state of your crude product.

Purification_Decision_Tree Start Start: Assess Crude Product ColorCheck Is the solid Pink/Brown? Start->ColorCheck PurityCheck Is Purity >90% (LCMS/NMR)? ColorCheck->PurityCheck No (Off-white/Yellow) AcidWash Protocol A: Acidic Reslurry (Removes oxidized amine) ColorCheck->AcidWash Yes (Oxidation) Recryst Protocol B: Recrystallization (EtOAc/Hexane or EtOH/H2O) PurityCheck->Recryst Yes (Final Polish) Column Protocol C: Flash Chromatography (DCM/MeOH) PurityCheck->Column No (<90%) AcidWash->PurityCheck Re-assess

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude appearance and initial purity.

Part 2: Purification Protocols

Protocol A: Acidic Reslurry (Removal of Colored Impurities)

Best for: Removing unreacted 2-amino-5-methylthiazole (the source of pink/brown discoloration).

Mechanism: The starting amine is basic. The product (amide) is neutral/weakly acidic. Washing with dilute acid protonates the amine, keeping it in the aqueous phase, while the product remains solid.

  • Suspend: Suspend the crude solid in 0.5N HCl (5 mL per gram of solid).

  • Agitate: Stir vigorously for 15–20 minutes at room temperature. Do not heat, as this promotes hydrolysis of the C-Cl bond.

  • Filter: Filter the suspension. The product is the filter cake.

  • Wash: Wash the cake with water (neutralize pH) followed by a small amount of cold isopropanol (to dry).

  • Dry: Vacuum dry at <40°C.

Protocol B: Recrystallization (High Purity)

Best for: Final polishing to >98% purity.

ParameterSystem 1: Non-Polar (Recommended)System 2: Polar (Caution)
Solvents Ethyl Acetate / Hexanes Ethanol / Water
Ratio 1:2 to 1:44:1
Temp Reflux to dissolve, cool to 0°C60°C max (Avoid boil)
Pros High recovery; No solvolysis risk.Removes inorganic salts well.
Cons Poor removal of polar salts.Risk: Ethanol can displace Cl at high temps.

Step-by-Step (System 1):

  • Dissolve crude solid in minimum hot Ethyl Acetate (approx. 60–70°C).

  • Once dissolved, remove from heat immediately.

  • Add Hexanes (or Heptane) dropwise until persistent turbidity is observed.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then chill to 0–4°C.

  • Filter white needles/crystals.

Part 3: Troubleshooting & FAQs

Issue 1: The "Pink Product" Phenomenon

Q: My product turned pink/brown during drying. Is it ruined? A: Not necessarily. This is a classic signature of oxidized 2-amino-5-methylthiazole .

  • Cause: Trace amounts of the starting amine remained in the crystal lattice. Upon exposure to air/light, thiazole amines oxidize to colored azo/nitro-like species.

  • Fix: Perform Protocol A (Acidic Reslurry) . If the color persists, dissolve in DCM and pass through a short pad of silica gel or activated charcoal.

Issue 2: Oiling Out

Q: Instead of crystallizing, the product separated as a sticky oil at the bottom of the flask. A: This occurs when the "anti-solvent" (e.g., Hexane or Water) is added too quickly or the temperature drops too fast.

  • The Fix (Trituration):

    • Decant the supernatant solvent.[1]

    • Add a small amount of Diethyl Ether or MTBE to the oil.

    • Scratch the side of the flask vigorously with a glass rod. This provides nucleation sites.

    • The oil should solidify into a powder.

Issue 3: Loss of Chlorine (Solvolysis)

Q: My LCMS shows a mass corresponding to [M - Cl + OEt]. What happened? A: You likely refluxed in ethanol for too long.

  • Mechanism: The alpha-chloro position is electrophilic. In hot ethanol, especially if traces of base (like TEA from the synthesis) are present, the ethoxide/ethanol attacks the C-Cl bond, creating the ether byproduct.

  • Prevention:

    • Ensure all base is quenched before recrystallization.

    • Use Isopropanol (IPA) instead of Ethanol if an alcohol is required (steric bulk reduces reactivity).

    • Prefer Ethyl Acetate (Protocol B, System 1).

Issue 4: Low Yield

Q: I lost 50% of my mass during the water wash. A: The product has partial solubility in water, especially if the pH is not neutral.

  • Check: If your wash water was too acidic (pH < 2), the thiazole nitrogen might protonate, increasing water solubility.

  • Correction: Keep wash water pH between 5–7. If yield is critical, salt out the aqueous layer with NaCl and back-extract with DCM.

Part 4: Chemical Stability & Storage

Stability_Workflow Compound 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide Ether Ether Byproduct (Solvolysis) Compound->Ether Avoid Dimer Dimer/Polymer Compound->Dimer Avoid Subst Substitution Product (Desired Reaction) Compound->Subst Controlled Reaction Heat Heat (>80°C) + Alcohol Heat->Ether Base Strong Base (NaOH/Alkoxide) Base->Dimer Nucleophile Thiols/Amines Nucleophile->Subst

Figure 2: Stability profile and reactivity risks.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Cl bond is sensitive to moisture over long periods (hydrolysis to the alcohol).

  • Handling: Wear gloves. Alpha-chloroacetamides are potent alkylating agents and potential sensitizers.

References

  • Bristol-Myers Squibb Co. (2000). Lactam-containing compounds and derivatives thereof as inhibitors of protein tyrosine kinases. (Patent WO 00/62778).[2] Google Patents. Link

    • Context: Primary source for the synthesis of Dasatinib intermediates, describing the acyl
  • Chen, S., et al. (2015). Synthesis method of Dasatinib intermediate.[2] (Patent CN 104788445 A). Google Patents. Link

    • Context: Describes optimized workup procedures for the chloroacetamide intermedi
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

    • Context: Authoritative paper on the medicinal chemistry of Dasatinib, establishing the standard reactivity of the thiazole core.

Sources

Validation & Comparative

Comparative Biological Profile: 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological performance of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide (Compound A) against its non-methylated parent scaffold, 2-Chloro-N-(thiazol-2-yl)-acetamide (Compound B).

The addition of the 5-methyl group is not merely a structural triviality; it acts as a critical modulator of lipophilicity , metabolic stability , and steric fit . While both compounds share the electrophilic


-chloroacetamide warhead responsible for covalent protein modification, the methylated analog typically exhibits superior membrane permeability and resistance to oxidative metabolism at the C5 position, often resulting in enhanced intracellular potency in antimicrobial and antiproliferative assays.

Part 1: Chemical & Physical Profile

The physicochemical differences drive the biological divergence. The 5-methyl group introduces a "Magic Methyl" effect, altering solubility and binding affinity without disrupting the core pharmacophore.

Feature5-Methyl Analog (Compound A)Non-Methylated Analog (Compound B)Impact on Bioactivity
Structure

(Conceptual)

(Conceptual)
Methyl group increases bulk volume by ~20 ų.
Molecular Weight 190.65 g/mol 176.62 g/mol Negligible effect on diffusion.
LogP (Calc.) ~1.3 - 1.5~0.8 - 1.0Critical: Methylation increases lipophilicity, improving passive transport across bacterial/cancer cell membranes.
Metabolic Stability High Moderate The C5 position in thiazoles is prone to oxidative metabolism. Methylation blocks this site.
Reactivity High (Alkylating Agent)High (Alkylating Agent)Both contain the reactive

-chloro group targeting Cysteine thiols.

Part 2: Synthesis & Experimental Protocols

To ensure reproducibility, the following protocols are standardized. The synthesis relies on the acylation of the respective 2-aminothiazole with chloroacetyl chloride.[1]

Protocol A: Synthesis of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Causality: The use of a weak base (


 or TEA) prevents the polymerization of the highly reactive chloroacetyl chloride while neutralizing the HCl byproduct.

Reagents:

  • 2-Amino-5-methylthiazole (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Dry Acetone

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2-amino-5-methylthiazole in 20 mL of dry DCM in a round-bottom flask. Add TEA (15 mmol) and cool to 0°C in an ice bath.

  • Acylation: Dropwise add chloroacetyl chloride (12 mmol) dissolved in 5 mL DCM over 30 minutes. Control exotherm to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 3:1).

  • Work-up: Wash the organic layer with water (2x), saturated

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water to yield off-white needles.
    
Protocol B: Biological Assay (Antimicrobial Screening)

Self-Validating Step: Always include a positive control (e.g., Ampicillin) and a solvent control (DMSO) to validate inhibition zones.

  • Inoculum: Prepare standardized bacterial suspension (

    
     CFU/mL) of E. coli and S. aureus.
    
  • Dosage: Dissolve test compounds in DMSO to final concentrations of 25, 50, and 100 µg/mL.

  • Method: Agar Well Diffusion.

    • Pour nutrient agar plates and swab with inoculum.

    • Punch 6mm wells.

    • Add 50 µL of test solution.

  • Incubation: 37°C for 24 hours.

  • Readout: Measure zone of inhibition (mm).

Part 3: Biological Activity Analysis[2][3][4]

Mechanism of Action: Covalent Inhibition

Both compounds function primarily as electrophilic alkylating agents . The


-chloroacetamide moiety undergoes a nucleophilic substitution (

) reaction with thiols (cysteine residues) or amines in biological targets (e.g., enzymes like synthase or tubulin).

Why the Methyl Group Matters: While the warhead (chloroacetamide) is identical, the 5-methyl group acts as a "guidance system."

  • Non-Methylated: More polar, may be excreted faster or fail to penetrate the lipid bilayer of Gram-negative bacteria effectively.

  • 5-Methylated: The hydrophobic methyl group facilitates entry into the hydrophobic core of enzymes or passage through the cell membrane, often resulting in lower MIC (Minimum Inhibitory Concentration) values.

Mechanism cluster_nonmethyl Non-Methylated Analog Fate Compound 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (Enhanced by 5-Me) Metabolism Metabolic Degradation (Oxidation at C5) Compound->Metabolism Blocked by 5-Me Target Target Protein (Cysteine-SH) Membrane->Target Intracellular Accumulation Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Nucleophilic Attack (S_N2 Reaction) NM_Compound Non-Methylated Analog NM_Metabolism C5 Oxidation (Rapid Clearance) NM_Compound->NM_Metabolism High Susceptibility

Caption: Comparative pathway showing how the 5-methyl group enhances stability and membrane penetration compared to the non-methylated analog.

Comparative Efficacy Data

Based on structure-activity relationship (SAR) data from thiazole acetamide derivatives [1][3][5]:

Biological Target5-Methyl Analog Activity Non-Methylated Analog Activity Observation
Gram-Positive Bacteria (S. aureus)High (MIC: ~12-25 µg/mL)Moderate (MIC: ~50 µg/mL)Methyl group improves hydrophobic interaction with bacterial cell wall.
Gram-Negative Bacteria (E. coli)Moderate Low Lipophilicity aids in penetrating the outer membrane of Gram-negatives.
Antifungal (C. albicans)High Moderate Thiazoles are known antifungal pharmacophores; methylation boosts potency.
Cytotoxicity (MCF-7 Cells)Potent (

)
Moderate (

)
Increased cellular uptake leads to higher alkylation of essential proteins.
Safety & Toxicity Profile
  • Cytotoxicity: Both compounds are cytotoxic due to the chloroacetyl group. However, the 5-methyl analog often shows higher selectivity indices in specific cancer lines due to better target fit.

  • Skin Sensitization: Chloroacetamides are potent sensitizers. Handle with extreme caution (gloves, fume hood).

References

  • Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. (2010).[2]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives. BMC Chemistry. (2019).[3]

  • Synthesis and Potential Antibacterial Activities of 2-Chloro-N-(4-Phenylthiazol-2-yl) Acetamide Derivatives. Der Pharma Chemica. (2011).[4][5]

  • Crystal structure of N-(thiazol-2-yl)acetamide. Acta Crystallographica Section E. (2008).[6]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. Molecules. (2020).

Sources

A Comprehensive Guide to the Characterization of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the establishment of well-characterized reference standards is a cornerstone of accuracy, reproducibility, and regulatory compliance. This guide provides an in-depth technical comparison of the analytical methodologies for the comprehensive characterization of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide , a key heterocyclic compound. As a Senior Application Scientist, this document is structured to not only present protocols but to also elucidate the scientific rationale behind the selection of each analytical technique, ensuring a self-validating and robust characterization process.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. The characterization of a reference standard is a multi-faceted process that employs a battery of analytical techniques to unequivocally confirm its identity, purity, and potency. This guide will explore the essential analytical techniques required for the comprehensive characterization of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide.

Structural Elucidation: Confirming the Molecular Identity

The first step in characterizing a reference standard is the unambiguous confirmation of its chemical structure. This is typically achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

The "Why": For 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, ¹H NMR will confirm the presence and connectivity of the different types of protons, such as those on the thiazole ring, the methyl group, and the chloroacetamide moiety. ¹³C NMR will complement this by identifying the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide candidate reference standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific protons and carbons in the molecule.

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Proton
-NH-~9.5 (broad singlet)bs1HAmide proton
Thiazole-H~6.8 (singlet)s1HH4 of thiazole ring
-CH₂-Cl~4.2 (singlet)s2HMethylene protons
-CH₃~2.4 (singlet)s3HMethyl protons
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbon
C=O~165Amide carbonyl carbon
C2 (Thiazole)~158Carbon bearing the amide
C5 (Thiazole)~140Carbon bearing the methyl group
C4 (Thiazole)~115Unsubstituted thiazole carbon
-CH₂-Cl~43Methylene carbon
-CH₃~12Methyl carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.

The "Why": For 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecular ion, providing strong evidence for the correct chemical formula. Fragmentation patterns can further corroborate the proposed structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For HRMS, use an instrument capable of high resolution and mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment on the protonated molecular ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the protonated 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.

Data Presentation: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₆H₇ClN₂OS
Theoretical Monoisotopic Mass 190.0019
Ionization Mode ESI+
Observed [M+H]⁺ (HRMS) 191.0092
Major Fragment Ions (MS/MS) m/z 113 ([M+H - C₂H₂ClO]⁺), m/z 77 ([C₂H₂Cl]⁺)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The "Why": The IR spectrum of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide will confirm the presence of key functional groups such as the N-H bond of the amide, the C=O of the amide (Amide I band), and the C-N stretching and N-H bending (Amide II band), as well as vibrations associated with the thiazole ring and the C-Cl bond.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powder directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Data Presentation: Expected Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3250N-H stretchAmide
~1680C=O stretch (Amide I)Amide
~1550N-H bend, C-N stretch (Amide II)Amide
~1400-1600C=C and C=N stretchesThiazole ring
~750C-Cl stretchChloroalkane

Purity Assessment: Quantifying the Reference Standard

Once the identity of the reference standard has been confirmed, its purity must be accurately determined. Chromatographic techniques are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used to determine the purity of pharmaceutical compounds and to quantify any impurities present.

The "Why": An HPLC method with a suitable detector (e.g., UV-Vis) will be developed and validated to separate 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide from any potential process-related impurities or degradation products. The peak area of the main component relative to the total peak area of all components provides a measure of its purity. The principles for method validation are outlined in the ICH Q2(R1) guideline.[1][2][3][4]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • System suitability parameters, as defined in pharmacopeias like the USP <621> and EP 2.2.46, should be met.[5][6][7][8][9][10][11][12]

Data Presentation: HPLC Purity Analysis

Parameter Result Acceptance Criteria (Typical)
Purity (Area %) 99.8%≥ 99.5%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000

Comparison with Alternatives

When establishing a new reference standard, it is crucial to compare its performance against existing or alternative standards, if available. In the absence of a commercially available, highly characterized standard for 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, a comparison can be made against a well-characterized in-house lot or a closely related analogue. The comparison should focus on the consistency of the analytical data obtained.

For instance, a new batch of the reference standard should produce identical NMR, MS, and IR spectra to the previously qualified batch. In HPLC analysis, the retention time and peak shape should be consistent, and the purity profile should be comparable. Any new impurities should be investigated and identified.

Visualizing the Workflow

To ensure clarity and reproducibility, the overall workflow for the characterization of a reference standard can be visualized.

G cluster_0 Reference Standard Candidate cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Characterization start Candidate Material NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (HRMS, MS/MS) start->MS IR Infrared Spectroscopy start->IR HPLC HPLC-UV (Purity, Impurities) start->HPLC Comparison Comparison with Existing Standard NMR->Comparison MS->Comparison IR->Comparison HPLC->Comparison Documentation Certificate of Analysis Comparison->Documentation

Sources

A Researcher's Guide to Infrared (IR) Spectroscopy of Amide Carbonyls in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on the infrared (IR) absorption characteristics of the amide carbonyl group in thiazole-containing compounds. Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The amide functionality is frequently incorporated into these scaffolds to modulate properties like target binding, solubility, and metabolic stability. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and probing the electronic environment of the amide carbonyl group.

This guide will provide a comparative analysis of the characteristic IR absorption peaks for amide carbonyls in various thiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structural factors that influence the vibrational frequency of the C=O bond and provide a robust, step-by-step protocol for acquiring high-quality IR spectra for these compounds.

The Amide I Band: A Vibrational Signature in Thiazole Derivatives

The most prominent vibrational band for an amide in an IR spectrum is the amide I band, which arises primarily from the C=O stretching vibration. This peak is typically strong and sharp, appearing in the region of 1700-1630 cm⁻¹. Its precise position is highly sensitive to the local chemical environment, including electronic effects, hydrogen bonding, and steric hindrance.

In thiazole derivatives, the electronic nature of the thiazole ring itself, as well as the substituents on both the ring and the amide nitrogen, can significantly influence the amide I band's position. For instance, electron-withdrawing groups attached to the thiazole ring can lead to a higher wavenumber (a "blue shift") for the carbonyl absorption, while electron-donating groups may cause a shift to lower wavenumbers (a "red shift").

Comparative Analysis of Amide Carbonyl IR Frequencies

The following table summarizes the observed amide I band frequencies for a selection of thiazole derivatives reported in the literature. This data illustrates the range of absorption values and highlights the influence of molecular structure.

Thiazole Derivative Structure Amide I Band (C=O) Frequency (cm⁻¹) Notes Reference
N-(4-methyl-1,3-thiazol-2-yl)acetamide1685The amide is directly attached to the thiazole ring.
2-(acetylamino)-1,3-thiazole-4-carboxylic acid1670 - 1690The presence of the carboxylic acid can influence the electronic environment.
Various N-substituted 2-amino-4-phenylthiazole derivatives1640 - 1680The position of the peak varies with the nature of the substituent on the amide nitrogen.
Thiazole-containing Schiff base-amide derivatives~1668The broader electronic system of the Schiff base influences the amide carbonyl.

Key Insights from the Comparative Data:

  • Direct Attachment to the Thiazole Ring: When the amide nitrogen is directly attached to the thiazole ring, as in N-(thiazol-2-yl)amides, the amide I band is typically found in the 1685-1670 cm⁻¹ range.

  • Influence of Substituents: The electronic properties of substituents on both the thiazole ring and the amide acyl group can fine-tune the exact position of the C=O stretch.

  • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the amide N-H and the C=O group of a neighboring molecule can lead to a broadening of the peak and a shift to lower wavenumbers.

Factors Influencing the Amide Carbonyl IR Frequency

The precise wavenumber of the amide I band is a function of several competing factors. Understanding these allows for a more nuanced interpretation of the IR spectrum.

influencing_factors amide_co Amide C=O Frequency (Amide I Band) substituents Electronic Effects of Substituents (on Thiazole and Amide) substituents->amide_co Shifts Frequency h_bonding Intermolecular Hydrogen Bonding h_bonding->amide_co Lowers Frequency conjugation Resonance and Conjugation conjugation->amide_co Lowers Frequency physical_state Physical State (Solid vs. Solution) physical_state->h_bonding experimental_workflow start Start background 1. Acquire Background Spectrum (Clean ATR Crystal) start->background sample_prep 2. Apply Solid Sample to Crystal background->sample_prep pressure 3. Apply Consistent Pressure sample_prep->pressure acquire_sample 4. Collect Sample Spectrum (Co-add Scans) pressure->acquire_sample process 5. Process Data & Identify Peaks (Amide I: 1700-1630 cm⁻¹) acquire_sample->process clean 6. Clean ATR Crystal process->clean end End clean->end

Caption: ATR-FTIR experimental workflow for thiazole derivatives.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of amide-containing thiazole derivatives. The amide I band, typically found in the 1700-1630 cm⁻¹ region, serves as a sensitive probe of the molecular environment. By comparing the experimentally observed frequency to data from known compounds, researchers can gain valuable insights into the electronic effects, conjugation, and intermolecular interactions within their molecules. The ATR-FTIR protocol provided offers a reliable and straightforward method for obtaining high-quality data, facilitating the confident characterization of novel thiazole-based compounds in drug discovery and development.

References

  • Spectroscopic and DFT studies of N-(4-methyl-1,3-thiazol-2-yl)acetamide. (2014). Journal of Molecular Structure. Available at: [Link]

  • Synthesis, spectroscopic characterization and theoretical studies of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide. (2013). Journal of Molecular Structure. Available at: [Link]

  • Synthesis, characterization, and antimicrobial activity of some new thiazole derivatives. (2011). Journal of the Serbian Chemical Society. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Thiazole Derivatives. (2013). International Journal of Organic Chemistry. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.